![molecular formula C10H10N2O2S2 B065241 Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate CAS No. 175137-23-2](/img/structure/B65241.png)
Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate
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Overview
Description
“Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate” is a chemical compound with the CAS number 175137-23-2 . It has a molecular formula of C10H10N2O2S2 and a formula weight of 254.33 . The compound is also known by other names such as “METHYL (3-METHYLTHIENO (3,2-D)PYRIMIDIN-7-YL)THIOGLYCOLATE” and "Acetic acid, 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate” is based on its molecular formula, C10H10N2O2S2. It contains a thieno[3,2-d]pyrimidine ring, which is a bicyclic compound containing a thiophene and a pyrimidine ring .Physical And Chemical Properties Analysis
“Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate” has a predicted boiling point of 398.5±42.0 °C and a predicted density of 1.39±0.1 g/cm3 . Its pKa is predicted to be 0.97±0.40 .properties
IUPAC Name |
methyl 2-(7-methylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-6-3-15-9-8(6)11-5-12-10(9)16-4-7(13)14-2/h3,5H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOSLIPUXGYBQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2SCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380579 |
Source
|
Record name | methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26730273 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
175137-23-2 |
Source
|
Record name | methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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